molecular formula C8H4Cl4O3 B11938797 (2,3,4,6-Tetrachlorophenoxy)acetic acid CAS No. 10587-37-8

(2,3,4,6-Tetrachlorophenoxy)acetic acid

Cat. No.: B11938797
CAS No.: 10587-37-8
M. Wt: 289.9 g/mol
InChI Key: FCZCIRUCCZUXMC-UHFFFAOYSA-N
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Description

(2,3,4,6-Tetrachlorophenoxy)acetic acid is a synthetic organic compound with the molecular formula C8H4Cl4O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its applications in various scientific fields. This compound is characterized by the presence of four chlorine atoms attached to the benzene ring, making it highly reactive and useful in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-Tetrachlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The process begins with the reaction of phenol with chloroacetic acid to form phenoxyacetic acid. This intermediate is then subjected to chlorination using chlorine gas in the presence of a catalyst such as iodine or ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2, 3, 4, and 6 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,6-Tetrachlorophenoxy)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated derivatives. Substitution reactions can result in a variety of functionalized phenoxyacetic acids .

Scientific Research Applications

(2,3,4,6-Tetrachlorophenoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,4,6-Tetrachlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to changes in gene expression and physiological processes .

Comparison with Similar Compounds

Uniqueness: (2,3,4,6-Tetrachlorophenoxy)acetic acid is unique due to its high degree of chlorination, which enhances its reactivity and effectiveness in various applications.

Properties

CAS No.

10587-37-8

Molecular Formula

C8H4Cl4O3

Molecular Weight

289.9 g/mol

IUPAC Name

2-(2,3,4,6-tetrachlorophenoxy)acetic acid

InChI

InChI=1S/C8H4Cl4O3/c9-3-1-4(10)8(7(12)6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14)

InChI Key

FCZCIRUCCZUXMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)OCC(=O)O)Cl

Origin of Product

United States

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